![molecular formula C11H9BrMgO B6317190 2-Methoxy-1-naphthylmagnesium bromide, 0.25M in tetrahydrofuran CAS No. 36321-90-1](/img/structure/B6317190.png)
2-Methoxy-1-naphthylmagnesium bromide, 0.25M in tetrahydrofuran
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Overview
Description
2-Methoxy-1-naphthylmagnesium bromide, 0.25M in tetrahydrofuran (THF) is a Grignard reagent . It has a molecular weight of 261.4 and its molecular formula is C11H9BrMgO . The compound is stored in a refrigerator and it is a solution .
Molecular Structure Analysis
The InChI code for 2-Methoxy-1-naphthylmagnesium bromide is1S/C11H9O.BrH.Mg/c1-12-11-7-6-9-4-2-3-5-10(9)8-11;;/h2-7H,1H3;1H;/q;;+1/p-1
. The SMILES string representation is Cc1ccc2ccccc2c1[Mg]Br
. Chemical Reactions Analysis
As a Grignard reagent, 2-Methoxy-1-naphthylmagnesium bromide is typically used in Grignard reactions . Grignard reactions are a type of organometallic chemical reaction where alkyl, vinyl, or aryl-magnesium halides (Grignard reagents) add to a carbonyl group in an aldehyde or ketone .Physical And Chemical Properties Analysis
The concentration of 2-Methoxy-1-naphthylmagnesium bromide in THF is 0.25M . It has a boiling point of 65°C (lit.) and a density of 0.921 g/mL at 25°C (lit.) . The compound is stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis of 2-Nitro-1,1'-Binaphthyls
2-Methoxy-1-naphthylmagnesium bromide is utilized in nucleophilic aromatic substitution reactions on 1-alkoxy-2-nitronaphthalene to synthesize 2-nitro-1,1'-binaphthyls. This process offers a facile entry into these compounds, which are crucial for inducing axial chirality into the binaphthyl bond. The methodology also extends to the optical resolution of 2-amino-1,1'-binaphthyls, further highlighting the versatility of this reagent in synthesizing chiral compounds and its significance in stereochemical studies (Hattori et al., 2002).
Enantioselective Synthesis
The reagent has been reported in the enantioselective synthesis of axially chiral 1-(1-naphthyl)isoquinolines and 2-(1-naphthyl)pyridines through sulfoxide ligand coupling reactions. These reactions underscore the reagent's role in constructing optically active molecules, which are valuable in various areas of chemical research, including the development of new pharmaceuticals and materials with specific optical properties (Baker et al., 2005).
Musafluorone Synthesis
Another application involves the synthesis of musafluorone, a naphthoxanthenone isolated from Musa acuminata. This synthesis demonstrates the compound's utility in forming complex organic molecules that have potential applications in various fields, including natural product synthesis and the study of biologically active compounds (Duque et al., 2010).
Regeneration of Phenols from Ethers
The reagent has been utilized in the demethylation reactions for the regeneration of phenols from ethers, showcasing its role in modifying molecular structures for further chemical analysis or synthesis. This application is particularly relevant in the modification of aromatic ethers, a common functional group in organic chemistry (Boovanahalli et al., 2004).
Safety And Hazards
properties
IUPAC Name |
magnesium;2-methoxy-1H-naphthalen-1-ide;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9O.BrH.Mg/c1-12-11-7-6-9-4-2-3-5-10(9)8-11;;/h2-7H,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZDITOOUPRLJT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=[C-]C2=CC=CC=C2C=C1.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrMgO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-naphthylmagnesium bromide |
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